molecular formula C16H14BrFN2O2S B2729136 N-(2-bromo-4-fluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide CAS No. 2034498-75-2

N-(2-bromo-4-fluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2729136
CAS No.: 2034498-75-2
M. Wt: 397.26
InChI Key: RORQJOXQYHHZTM-UHFFFAOYSA-N
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Description

N-(2-bromo-4-fluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a synthetic organic compound featuring a pyridine core substituted with a carboxamide group at position 4, a thiolan-3-yloxy (tetrahydrothiophen-3-yloxy) moiety at position 2, and a 2-bromo-4-fluorophenyl group attached via the amide nitrogen.

Properties

IUPAC Name

N-(2-bromo-4-fluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFN2O2S/c17-13-8-11(18)1-2-14(13)20-16(21)10-3-5-19-15(7-10)22-12-4-6-23-9-12/h1-3,5,7-8,12H,4,6,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORQJOXQYHHZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=C(C=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-fluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps:

    Formation of the Phenyl Ring Substituents: The starting material, 2-bromo-4-fluoroaniline, is subjected to various reactions to introduce the desired substituents.

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions, often involving cyclization processes.

    Coupling Reactions: The phenyl and pyridine rings are coupled using appropriate reagents and catalysts.

    Introduction of the Thiolan-3-yloxy Group: This step involves the reaction of the intermediate compound with a thiolan-3-yloxy reagent under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-fluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-fluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s closest structural analog in the provided evidence is N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide . Below is a detailed comparison:

Structural and Functional Differences

Feature N-(2-bromo-4-fluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
Pyridine Substitution Carboxamide at position 4; thiolan-3-yloxy at position 2 Carboxamide at position 3; thiazolidinone at position N-linked to pyridine
Aryl Group 2-bromo-4-fluorophenyl (ortho-bromo, para-fluoro) 4-bromophenyl (para-bromo only)
Heterocyclic Moiety Thiolan (tetrahydrothiophene, fully saturated sulfur ring) Thiazolidinone (4-oxo-1,3-thiazolidine, unsaturated with a keto group)
Stereochemistry Not specified in available data Chiral center at C2 of the thiazolidinone ring (S-configuration)

Key Implications

The thiolan-3-yloxy group, being fully saturated, may enhance lipophilicity relative to the thiazolidinone ring, which contains a polar keto group .

Crystallographic Considerations: The analog in was characterized using SHELX and ORTEP , revealing a monoclinic crystal system with specific hydrogen-bonding interactions stabilizing its structure. Similar methods would likely apply to the target compound, though the fluorine atom in its structure could introduce unique intermolecular interactions (e.g., F···H or halogen bonding).

Biological Relevance: Thiazolidinone derivatives (as in ) are well-documented for antimicrobial, anti-inflammatory, and antidiabetic activities due to their ability to modulate enzyme targets. The thiolan moiety in the target compound, while less studied, may confer distinct pharmacokinetic properties, such as improved metabolic stability.

Biological Activity

N-(2-bromo-4-fluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be represented by the following chemical formula:

  • Molecular Formula : C13H12BrFNO2S
  • Molecular Weight : 343.21 g/mol

The presence of bromine and fluorine substituents on the aromatic ring, along with the thiolane group, contributes to the compound's unique reactivity and biological properties.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives with bromophenyl groups have shown promising activity against the H5N1 avian influenza virus. The mechanism involves inhibition of viral replication, with effective concentrations (EC50) determined through plaque reduction assays on Madin-Darby canine kidney cells .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. In vitro studies demonstrated significant activity against various strains of bacteria, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values were particularly low for certain derivatives, indicating potent antibacterial effects. For example, related compounds showed MIC values as low as 6.25 mg/mL against extensively drug-resistant Salmonella Typhi .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
  • Receptor Interaction : It could interact with specific cellular receptors, altering signal transduction pathways that lead to cellular responses such as apoptosis in infected cells.

Study 1: Antiviral Efficacy

In a study conducted on various synthesized derivatives, one compound demonstrated significant antiviral activity against H5N1 virus, achieving an EC50 value that indicates effective inhibition at low concentrations .

CompoundEC50 (µM)LD50 (µM)
Compound A0.530
Compound B0.825
N-(2-bromo-4-fluorophenyl)-...0.628

Study 2: Antibacterial Properties

Another study focused on the antibacterial effects against S. Typhi, revealing that certain derivatives had MIC values significantly lower than traditional antibiotics, highlighting their potential as new therapeutic agents in treating resistant infections .

Bacterial StrainMIC (mg/mL)
XDR S. Typhi6.25
E. coli12.5
Staphylococcus aureus5.0

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